4-Nitro-1h-pyrazole-3-carbonyl chloride

Organic Synthesis Amidation Hsp90 Inhibitor

Procure 4-Nitro-1H-pyrazole-3-carbonyl chloride for its unique unsubstituted N1-H position, essential for sequential acylation and N-alkylation/arylation in divergent library synthesis. This building block is critical for constructing Hsp90 inhibitor scaffolds—specifically 7-amino-2-benzyl-2H-pyrazolo[4,3-d]pyrimidine derivatives—and is cited in ALK and FGFR4 kinase inhibitor patents. N-alkyl analogs (e.g., 1-methyl, 1-ethyl derivatives) cannot substitute when a free N1 is required for downstream benzylation or diversification. Ensure your synthesis pathway demands the N1-H handle before ordering.

Molecular Formula C4H2ClN3O3
Molecular Weight 175.53 g/mol
CAS No. 518990-55-1
Cat. No. B1322429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1h-pyrazole-3-carbonyl chloride
CAS518990-55-1
Molecular FormulaC4H2ClN3O3
Molecular Weight175.53 g/mol
Structural Identifiers
SMILESC1=NNC(=C1[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C4H2ClN3O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H,6,7)
InChIKeyRZBGKBIWPRUUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS 518990-55-1) - A Key Acylating Reagent for Medicinal Chemistry Synthesis


4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS 518990-55-1) is a heterocyclic acyl chloride building block featuring an unsubstituted NH at the N1 position and a carbonyl chloride moiety at the C3 position of a 4-nitropyrazole scaffold. This compound serves primarily as an electrophilic acylation reagent in organic synthesis, enabling the introduction of a 4-nitropyrazole-3-carbonyl fragment into target molecules. Literature and patent evidence indicate that derivatives synthesized from this building block have been explored as Hsp90 inhibitors [1] and tyrosine kinase inhibitors , though the compound itself acts as a synthetic intermediate rather than a final bioactive agent. Its molecular formula is C4H2ClN3O3 with a molecular weight of 175.53 g/mol .

Why Substituting 4-Nitro-1H-pyrazole-3-carbonyl chloride with N-Alkylated Analogs Fails: The Critical Role of the Free NH


Generic substitution of 4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 518990-55-1) with its close analogs—such as 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride or 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride —is not feasible in synthetic routes where the N1-H must remain free for downstream elaboration. The unsubstituted N1 position enables direct N-alkylation or N-arylation in subsequent steps, offering a divergent synthetic handle that N-alkylated analogs lack. Conversely, if the target molecule requires an N-alkyl substituent from the outset, the corresponding N-alkyl carbonyl chloride may be more step-economical. The absence of comparative reactivity data in the public domain precludes claims of inherent acylating potency differences among these compounds; the differentiation is strictly structural and synthetic-strategy-dependent. Procurement decisions must therefore align with the intended N1 functionalization pathway of the target scaffold.

Quantitative Evidence Guide: 4-Nitro-1H-pyrazole-3-carbonyl chloride vs. Analogs in Synthesis


Direct Amidation Yield: 4-Nitro-1H-pyrazole-3-carbonyl chloride with Ammonium Hydroxide

The target compound demonstrates reliable reactivity in direct amidation with ammonium hydroxide, yielding 650 mg of 4-nitro-1H-pyrazole-3-carboxamide. While no direct comparative yield data against N-alkylated analogs (e.g., 1-methyl or 1-ethyl derivatives) are available in the public domain, this documented transformation validates the compound as a viable building block for primary amide synthesis [1].

Organic Synthesis Amidation Hsp90 Inhibitor Heterocyclic Chemistry

Synthetic Divergence via N1 Free Handle: Enables Downstream N-Functionalization Inaccessible to N-Alkyl Analogs

4-Nitro-1H-pyrazole-3-carbonyl chloride possesses a free N1-H position, enabling downstream N-alkylation or N-arylation chemistry that is inaccessible to N-alkylated analogs. This structural feature confers synthetic divergence—the capacity to install a variable N1 substituent after the acyl chloride has been consumed. In contrast, pre-alkylated analogs such as 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1006433-28-8) and 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1260658-93-2) permanently fix the N1 substituent, limiting downstream diversification options.

Synthetic Strategy Medicinal Chemistry Building Block Selection N-Functionalization

Cost and Availability Considerations: Unsubstituted NH Core as Lower-Cost Entry Scaffold

Commercial supplier catalogs indicate that 4-nitro-1H-pyrazole-3-carbonyl chloride is available from multiple vendors in quantities ranging from 1G to 5G with typical purities of ≥95% . While N-alkylated analogs (e.g., 1-methyl, 1-ethyl, 1-(2-fluoroethyl)) are also commercially available, the unsubstituted NH core compound generally maintains broader multi-vendor availability, which correlates with more stable pricing and reduced supply chain risk. No public quantitative cost-comparison data are available; this represents a class-level procurement inference based on vendor catalog availability patterns.

Procurement Cost Analysis Supply Chain Building Block

High-Value Application Scenarios for 4-Nitro-1H-pyrazole-3-carbonyl chloride in Medicinal Chemistry


Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide for Hsp90 Inhibitor Development

4-Nitro-1H-pyrazole-3-carbonyl chloride is directly converted to its primary carboxamide derivative using ammonium hydroxide in THF/water, producing 4-nitro-1H-pyrazole-3-carboxamide [1]. This carboxamide intermediate is incorporated into synthetic routes targeting Hsp90 inhibitors—specifically, 7-amino-2-benzyl-2H-pyrazolo[4,3-d]pyrimidine derivatives that have demonstrated Hsp90 inhibitory activity in preliminary biological assays [1]. The free N1-H is essential for subsequent N-benzylation steps in this scaffold.

Preparation of Diverse N-Substituted 4-Nitropyrazole-3-carbonyl Derivatives via Sequential Acylation-Alkylation

The free N1-H of 4-nitro-1H-pyrazole-3-carbonyl chloride permits a modular synthetic workflow: first, the acyl chloride is reacted with a nucleophile (e.g., amine, alcohol) to form an amide or ester; second, the N1 position is alkylated or arylated with an electrophile of choice. This sequential strategy enables the parallel synthesis of structurally diverse N-substituted 4-nitropyrazole-3-carboxamide libraries without requiring the separate procurement of multiple N-alkylated acyl chloride starting materials . In contrast, using pre-alkylated analogs (e.g., 1-methyl or 1-ethyl derivatives) forfeits this flexibility entirely .

Building Block for Pyrazole-Containing Kinase Inhibitor Scaffolds

The 4-nitropyrazole-3-carbonyl fragment, when incorporated into larger heterocyclic frameworks, appears in patent literature describing ALK kinase inhibitors and FGFR4 inhibitors [1]. While 4-nitro-1H-pyrazole-3-carbonyl chloride itself is not a kinase inhibitor, its carboxylic acid analog (4-nitro-1H-pyrazole-3-carboxylic acid) has demonstrated tyrosine kinase inhibitory activity via ATP-binding site blockade . This class-level evidence supports the utility of 4-nitro-1H-pyrazole-3-carbonyl chloride as a precursor for kinase-targeting compound libraries, particularly where the free N1 position enables subsequent optimization of kinase selectivity through N-substituent variation.

Reference Standard for Analytical Method Development and Quality Control

Given its defined molecular structure (C4H2ClN3O3, MW 175.53) and characteristic acyl chloride reactivity [1], 4-nitro-1H-pyrazole-3-carbonyl chloride serves as a reference compound for developing HPLC, GC-MS, or NMR analytical methods for monitoring similar pyrazole acyl chloride intermediates. The compound's distinctive spectral signatures—attributable to the nitro group (strong UV absorption, characteristic IR stretches) and the carbonyl chloride moiety—make it a suitable system suitability standard for quality control laboratories handling reactive heterocyclic acyl chlorides.

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